ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a pyridin-4-yl group at position 1, and an ethyl carboxylate moiety at position 4 (Figure 1). This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated reactions between pyridin-4-yl azides and β-ketoesters, achieving yields up to 80% . Its structural uniqueness arises from the pyridin-4-yl group, which enables linear coordination in metal-organic frameworks (MOFs) and influences electronic properties due to its planar geometry .
Properties
IUPAC Name |
ethyl 5-methyl-1-pyridin-4-yltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-17-11(16)10-8(2)15(14-13-10)9-4-6-12-7-5-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSAGWJEBVAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to enhance the reaction rate and yield. The general synthetic route can be summarized as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine via diazotization followed by azidation. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and inline purification systems can streamline the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Biological Activities
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity:
Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis .
Anticancer Potential:
Studies have demonstrated that derivatives of triazole compounds can inhibit tumor growth. This compound has shown promise in preliminary assays against cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Effects:
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its mechanism appears to involve modulation of inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for the development of new pharmaceuticals:
Drug Development:
The compound's ability to act as a scaffold for drug design allows for the modification of its structure to enhance potency and selectivity against specific targets in disease pathways.
Combination Therapies:
Research into combination therapies using this compound with other known drugs has shown enhanced efficacy in treating resistant strains of bacteria and cancer cells .
Applications in Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
Polymer Chemistry:
This compound can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance .
Nanotechnology:
Research is ongoing into its use in nanomaterials for drug delivery systems. The triazole ring provides stability and biocompatibility, making it suitable for encapsulating therapeutic agents .
Agricultural Applications
The potential use of this compound extends into agriculture:
Pesticide Development:
Studies indicate that triazole compounds can act as fungicides or herbicides. Ethyl 5-methyl derivatives are being investigated for their efficacy against plant pathogens and pests .
Growth Regulators:
Research suggests that this compound may influence plant growth by modulating hormonal pathways, thus holding potential as a growth regulator in agricultural practices .
Mechanism of Action
The mechanism of action of ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Pyridin-3-yl Analogues
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate differs in the pyridyl substitution pattern. The pyridin-3-yl group introduces steric hindrance at position C5, causing a twisted conformation between the triazole and pyridine rings. This distortion reduces planarity and alters intermolecular interactions, such as π···π stacking, compared to the pyridin-4-yl derivative . The pyridin-3-yl variant also exhibits weaker coordination capability in MOFs due to its non-linear geometry .
Pyridin-2-yl Analogues
Ethyl 5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (synthesized via Cu(OTf)₂ catalysis) demonstrates distinct reactivity. However, steric effects limit its use in coordination polymers compared to the pyridin-4-yl isomer .
Table 1: Comparison of Pyridyl Isomers
Substituent Variations at Position 5
5-Formyl Derivatives
Replacing the methyl group with a formyl moiety (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) introduces additional π-interactions (n→π*, lp···π) in the crystal lattice, enhancing thermal stability . However, the formyl group reduces synthetic yield (50–60%) due to side reactions during hydrolysis .
5-Nitro and 5-Hydroxy Derivatives
- Nitro-substituted : Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate exhibits strong electron-withdrawing effects, increasing acidity (pKa ~ 3.5) and reactivity toward nucleophiles .
- Hydroxy-substituted : Ethyl 5-hydroxy-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate shows improved solubility in aqueous media (up to 10 mM) but lower thermal stability (decomposes at 150°C) .
Table 2: Substituent Effects at Position 5
N1-Substituent Modifications
Replacing the pyridyl group with sulfonyl hydrazonoyl or benzyl moieties (e.g., ethyl 5-methyl-1-[(N-phenylsulfonyl)(p-methylbenzo)hydrazonoyl]-1,2,3-triazole-4-carboxylate) drastically alters biological activity. These derivatives show antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) but require multi-step synthesis (yields ~23–26%) .
Biological Activity
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Synthesis
This compound features a triazole ring, which is known for its stability and versatility. The synthesis often involves a cycloaddition reaction between an azide and an alkyne, a method commonly referred to as “click chemistry,” typically catalyzed by copper(I) ions.
The general synthetic route can be summarized as follows:
- Preparation of Azide and Alkyne Precursors : The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
- Cycloaddition Reaction : The azide and alkyne are reacted under controlled conditions to yield the desired triazole derivative.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, preliminary results indicated that derivatives of this compound suppressed COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
The mechanism of action for this compound primarily involves interactions with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1H-1,2,3-triazole-4-carboxylate | Lacks pyridine and methyl substituents | Lower antimicrobial activity |
| 5-Methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Contains carboxylic acid group | Enhanced reactivity but different activity profile |
| Methyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole | Methyl ester instead of ethyl ester | Variations in solubility and reactivity |
This comparison highlights how modifications to the core structure can influence biological properties and activities.
Case Studies
Several case studies have documented the effectiveness of this compound:
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various triazole derivatives against Escherichia coli and Staphylococcus aureus, ethyl 5-methyl derivative showed significant inhibition zones compared to controls .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound demonstrated a dose-dependent reduction in edema comparable to indomethacin .
Q & A
Q. What synthetic methodologies are most effective for preparing ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging β-ketoester intermediates. For example, reacting ethyl acetoacetate derivatives with azide-containing precursors (e.g., pyridin-4-yl azides) in the presence of CuSO₄ and sodium ascorbate yields the triazole core . Alternative routes include cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine derivatives, followed by functionalization . Key optimization parameters include solvent polarity (THF/water mixtures), temperature (50–80°C), and reaction time (12–72 hours), with yields ranging from 41% to 87% depending on substituent steric effects .
Q. How is the structural identity of this compound confirmed experimentally?
Structural elucidation employs:
- NMR spectroscopy : Distinct peaks for the triazole proton (δ 8.21–8.56 ppm), pyridin-4-yl protons (δ 7.21–8.55 ppm), and ester methyl groups (δ 1.11–1.48 ppm) confirm regiochemistry .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (a = 13.53 Å, b = 7.30 Å, c = 12.61 Å) and hydrogen-bonding networks validate molecular packing .
- Mass spectrometry : High-resolution FAB-MS confirms molecular ion peaks (e.g., m/z 264.1453 [M+H]⁺) .
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?
- ¹³C NMR : Identifies carbonyl carbons (δ 160–165 ppm) and triazole/pyridine ring carbons (δ 120–150 ppm) .
- IR spectroscopy : Strong ester C=O stretches (~1711 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) are diagnostic .
- LC-MS : Monitors reaction progress and intermediate purity (e.g., ESI+ m/z 281 [M+H]⁺ for carboxylate derivatives) .
Advanced Research Questions
Q. What crystallographic refinement challenges arise with this compound, and how are they resolved?
Challenges include:
- Disordered solvent molecules : Addressed using SQUEEZE in PLATON or manual exclusion in SHELXL .
- Anisotropic displacement : Refinement with SHELXL (e.g., SHELXL-2018/3 ) incorporates Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
- Hydrogen-bonding ambiguities : Graph-set analysis (e.g., C(6) motifs) and Mercury visualization tools resolve intermolecular interactions .
Q. How do substituent variations at the triazole or pyridine rings influence biological activity?
- Antiproliferative activity : Bulky substituents (e.g., norbornane) reduce activity by ~20% in NCI-H522 lung cancer cells, while electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets .
- SAR trends : Pyridin-4-yl groups improve solubility and π-π stacking in enzyme active sites, as shown in molecular docking studies with EGFR kinases .
- Data contradictions : Discrepancies in IC₅₀ values (e.g., 69.8% vs. 75.5% growth inhibition) may stem from assay variability (e.g., MTT vs. SRB protocols) .
Q. Can computational methods predict reactivity or stability trends for this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level, revealing HOMO-LUMO gaps (~4.5 eV) that correlate with electrophilic reactivity .
- Molecular dynamics (MD) : Simulate aqueous solubility using GROMACS, identifying key hydrogen bonds with water molecules (~2.8 Å O-H···N interactions) .
- ADMET predictions : SwissADME estimates moderate GI absorption (73%) and P-gp substrate potential, guiding in vivo testing .
Q. How are synthetic yields improved for scale-up without compromising purity?
- Catalyst optimization : Replacing CuSO₄ with CuI-TEPA complexes increases yields by 15–20% .
- Solvent screening : Dichloromethane/methanol gradients (0–10% MeOH) in flash chromatography reduce byproduct carryover .
- Microwave-assisted synthesis : Reduces reaction time from 72 hours to 4 hours with comparable yields (85%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
